4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline
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Overview
Description
4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline is a chemical compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of 4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: This intermediate is synthesized through a series of reactions starting from appropriate precursors.
Condensation Reaction: The aldehyde group of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is condensed with 4-chloroaniline under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the chloro groups, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]aniline include:
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound is an intermediate in the synthesis of the target compound and shares similar structural features.
4-chloroaniline: This compound is used in the condensation reaction to form the target compound and has similar reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties .
Properties
IUPAC Name |
1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-(4-chlorophenyl)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3/c1-22-17(19)15(11-20-14-9-7-13(18)8-10-14)16(21-22)12-5-3-2-4-6-12/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOJSEHOLZIOQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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